REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH:6]=[CH:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3>O=[Pt]=O>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH2:6][CH2:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3
|
Name
|
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C2CC3C=CC2(C(CC1)(C3(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
that prepared by the cited authors
|
Name
|
|
Type
|
|
Smiles
|
CC1C2CC3CCC2(C(CC1)(C3(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH:6]=[CH:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3>O=[Pt]=O>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH2:6][CH2:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3
|
Name
|
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C2CC3C=CC2(C(CC1)(C3(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
that prepared by the cited authors
|
Name
|
|
Type
|
|
Smiles
|
CC1C2CC3CCC2(C(CC1)(C3(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |